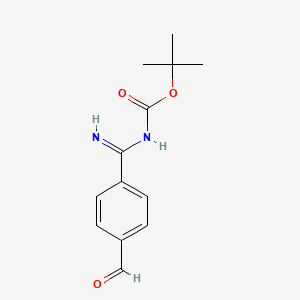

4-(Boc-amidino)-benzaldehyde

Description

Significance of Amidine Functional Groups in Organic Chemistry and Synthesis

Amidines, characterized by the RC(=NR)NR₂ functional group, are highly versatile and important motifs in organic chemistry. researchgate.net They are significantly more basic than their amide analogues, a property that stems from the ability of the protonated form, the amidinium ion, to delocalize the positive charge across both nitrogen atoms. researchgate.net This inherent basicity and unique electronic structure make them valuable as organo-catalysts and as ligands for metal complexes. rsc.org

From a synthetic standpoint, the reactivity of amidines makes them powerful building blocks for the construction of various heterocyclic compounds, which are core structures in many biologically active molecules. rsc.orgacs.org Furthermore, the amidine group is a key pharmacophore found in numerous therapeutic agents, including antiprotozoals, insecticides, and protease inhibitors. researchgate.netdrugbank.comnih.gov Their ability to act as hydrogen bond donors and acceptors allows them to bind effectively to biological targets like enzymes. nih.gov

Role of Benzaldehyde (B42025) Derivatives as Versatile Synthetic Intermediates

Benzaldehyde and its derivatives are foundational intermediates in organic synthesis, prized for the reactivity of the aldehyde group attached to a stable aromatic ring. drugbank.comorgsyn.org The aldehyde functionality serves as a gateway for a multitude of chemical transformations. It can be readily oxidized to form benzoic acids, reduced to benzyl (B1604629) alcohols, or engaged in carbon-carbon bond-forming reactions such as the Wittig, aldol (B89426), and Grignard reactions. drugbank.com

This versatility makes substituted benzaldehydes essential starting materials in the manufacture of a wide array of products, including dyes, perfumes, agrochemicals, and, most notably, pharmaceuticals. drugbank.comacs.org The specific substitution pattern on the benzene (B151609) ring allows for the precise tuning of the molecule's properties and directs the synthesis toward a desired target. chemicalbook.com For instance, compounds like 4-(diethylamino)benzaldehyde (B91989) and its analogues are used to create probes for studying enzyme activity, while other derivatives serve as precursors for complex, biologically active molecules. researchgate.net The development of efficient synthetic routes to novel benzaldehyde derivatives remains a highly desirable goal in synthetic chemistry. google.com

Strategic Importance of tert-Butoxycarbonyl (Boc) Protecting Groups in Amidine Chemistry

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. google.com The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robustness and ease of handling. researchgate.netresearchgate.net It is generally stable to a wide range of nucleophilic and basic conditions but can be readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA).

This orthogonality is particularly crucial in the chemistry of polyfunctional molecules like amidines. Protecting one or both nitrogen atoms of the amidine group as a Boc-carbamate masks its basicity and nucleophilicity, allowing for selective reactions at other sites in the molecule. While the protection of amines with Boc anhydride (B1165640) is a common procedure, there are limited examples specifically detailing the Boc protection of amidine groups, making it an important area of study. The successful application of the Boc group enables complex synthetic sequences, such as in peptide synthesis and the creation of intricate pharmaceutical intermediates, by ensuring that the highly reactive amidine moiety is revealed only when required.

Rationale and Research Gaps Pertaining to 4-(Boc-amidino)-benzaldehyde

The rationale for investigating this compound stems directly from the strategic combination of its functional components. The molecule merges the synthetic utility of a benzaldehyde with a protected benzamidine (B55565) group, making it a promising precursor for a range of target structures, particularly in medicinal chemistry. Benzamidine derivatives are known to be important in pharmacological applications, and their protected forms are crucial for synthesis. Similarly, benzaldehyde derivatives containing Boc-protected nitrogen functionalities are established as valuable starting materials for pharmaceuticals.

Despite this clear potential, a significant research gap exists. There is a scarcity of literature focused specifically on the synthesis, characterization, and application of this compound. While methods for the Boc protection of some benzamidines have been reported, a dedicated study on the 4-formyl derivative is lacking. This specific compound, with its reactive aldehyde handle, is poised to be a versatile building block for creating libraries of complex molecules, such as heterocyclic compounds or potential enzyme inhibitors, yet its synthetic accessibility and reactivity profile remain largely unexplored.

Objectives and Scope of the Academic Investigation

Given the identified potential and research gaps, a focused academic investigation into this compound is warranted. The primary objectives of such a study would be:

To develop and optimize a robust and efficient synthetic route to this compound from readily available starting materials. This would involve exploring different strategies for the introduction and protection of the amidine group onto a 4-formylphenyl scaffold.

To thoroughly characterize the compound using modern spectroscopic and analytical techniques to establish a definitive reference for future studies.

To explore the synthetic utility of this compound as an intermediate. This would involve investigating its reactivity in key chemical transformations, such as condensation reactions to form Schiff bases, Wittig reactions, and multi-component reactions to build heterocyclic frameworks.

To synthesize a small library of novel compounds derived from this compound to demonstrate its value as a versatile molecular scaffold for drug discovery and materials science.

The scope of this investigation would be confined to the organic synthesis and characterization of the title compound and its immediate derivatives, without delving into biological testing. The ultimate goal is to establish this compound as a readily accessible and useful tool for the broader chemical research community.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆N₂O₃ | |

| Molecular Weight | 248.28 g/mol | |

| IUPAC Name | tert-butyl (NZ)-N-[amino-(4-formylphenyl)methylidene]carbamate | |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Solubility | Not Reported |

Table 2: Proposed Synthesis Scheme

A potential synthesis could involve the reaction of 4-cyanobenzaldehyde (B52832) with an alcohol under acidic conditions (Pinner reaction) to form an imidate, followed by aminolysis to the amidine, and subsequent protection with Di-tert-butyl dicarbonate (B1257347) (Boc₂O).

| Step | Reaction | Reagents & Conditions | Product |

| 1 | Pinner Reaction | 4-cyanobenzaldehyde, HCl, Ethanol | 4-Formylbenzimidate hydrochloride |

| 2 | Aminolysis | Ammonia (B1221849) | 4-Formylbenzamidine hydrochloride |

| 3 | Boc Protection | Boc₂O, Triethylamine, Methanol (B129727) | This compound |

This table represents a hypothetical synthetic route based on established methods for amidine synthesis and protection.

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

tert-butyl N-(4-formylbenzenecarboximidoyl)carbamate |

InChI |

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11(14)10-6-4-9(8-16)5-7-10/h4-8H,1-3H3,(H2,14,15,17) |

InChI Key |

HAKVVQHWAGOZFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=N)C1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Boc Amidino Benzaldehyde and Structural Analogs

Retrosynthetic Approaches and Design Principles

A critical first step in synthesizing complex molecules like 4-(Boc-amidino)-benzaldehyde is retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

Disconnection Strategies for the Boc-Amidine Moiety

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules containing amine functionalities. numberanalytics.comnumberanalytics.com Its strategic use allows for the selective masking of reactive amine groups, preventing unwanted side reactions during synthesis. numberanalytics.com The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com

In the retrosynthesis of a Boc-protected amidine, a primary disconnection strategy involves breaking the C-N bond of the amidine. This leads back to a nitrile precursor and a source of the Boc-protected amine. This approach is advantageous as it utilizes readily available and often less complex starting materials.

Another key disconnection involves the removal of the Boc protecting group itself. This is a common step in multi-step syntheses, often performed under acidic conditions to reveal the free amine for subsequent reactions. numberanalytics.com The stability of the Boc group under a variety of reaction conditions, coupled with its straightforward removal, makes it an ideal protecting group for the synthesis of complex amidine-containing molecules. numberanalytics.comnumberanalytics.com

Strategic Use of Benzaldehyde (B42025) Scaffolds as Precursors

Benzaldehyde and its derivatives are versatile and widely used starting materials in organic synthesis. researchgate.netresearchgate.netorientjchem.org In the context of synthesizing this compound, a benzaldehyde scaffold provides the core aromatic ring and the aldehyde functional group.

A common synthetic strategy involves starting with a substituted benzaldehyde that already contains a group that can be converted into the desired amidine functionality. For instance, 4-cyanobenzaldehyde (B52832) is a logical precursor. The cyano group can be transformed into an amidine through various methods, which will be discussed in subsequent sections.

Direct Synthesis of Boc-Protected Amidine Benzaldehyde Derivatives

The direct formation of the amidine group on a benzaldehyde scaffold is a primary focus of synthetic efforts. Several methods have been developed to achieve this transformation efficiently.

Pinner Reaction and Modified Amidination Protocols from Nitriles

The Pinner reaction is a classic and widely used method for the synthesis of amidines from nitriles. synarchive.comwikipedia.orgnrochemistry.comnumberanalytics.comresearchgate.net The reaction typically involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imino ester salt, often referred to as a Pinner salt. wikipedia.orgnrochemistry.com This intermediate can then be reacted with an amine to yield the desired amidine. wikipedia.orgnrochemistry.com

The general mechanism of the Pinner reaction proceeds as follows:

Protonation of the nitrile by a strong acid to form a nitrilium ion. nrochemistry.com

Nucleophilic attack of an alcohol on the nitrilium ion to form the Pinner salt. nrochemistry.com

Subsequent reaction with ammonia (B1221849) or an amine to produce the amidine. nrochemistry.com

For the synthesis of Boc-protected amidines, a modified Pinner protocol can be employed where a Boc-protected amine is used in the final step. However, the strongly acidic conditions of the traditional Pinner reaction can be incompatible with the acid-labile Boc protecting group. Therefore, milder and modified protocols are often necessary.

| Reagent/Condition | Role in Pinner Reaction |

| Nitrile | Starting material containing the C≡N triple bond. |

| Alcohol | Reacts with the nitrile to form the imino ester intermediate. |

| Strong Acid (e.g., HCl) | Catalyst for the reaction. |

| Amine/Ammonia | Reacts with the imino ester to form the final amidine product. |

Transition-Metal-Free Methodologies for Amidine Formation

In recent years, there has been a significant push towards the development of more environmentally friendly and cost-effective synthetic methods. nih.govdigitellinc.comresearchgate.net This has led to the exploration of transition-metal-free approaches for the formation of C-N bonds, including those in amidines. nih.govdigitellinc.comresearchgate.net

These methods often rely on the use of strong bases or other activating agents to promote the addition of amines to nitriles or other precursors. rsc.org For example, the use of lithium hexamethyldisilazide (LiHMDS) has been shown to be effective in promoting the reaction of amides with acetonitrile (B52724) to form β-ketonitriles, demonstrating a transition-metal-free C-C bond formation that can be conceptually extended to C-N bond formation. rsc.org While direct transition-metal-free amidination from nitriles is an active area of research, related transformations like the amidation of esters have seen significant progress. researchgate.net These developments offer promising avenues for the future synthesis of Boc-protected amidines under milder, metal-free conditions. nih.govresearchgate.net

Amidination of N-Boc Thioamides

Thioamides have emerged as valuable precursors for the synthesis of amidines due to the higher reactivity of the thiocarbonyl group compared to the carbonyl group of an amide. rsc.orgnih.gov The conversion of an N-Boc thioamide to a Boc-amidine offers a potentially milder route compared to traditional methods.

The synthesis of the required N-Boc thioamide can be achieved by the thionation of the corresponding N-Boc amide, for example, using Lawesson's reagent. organic-chemistry.org Alternatively, direct synthesis of thioamides from aldehydes, amines, and elemental sulfur is also possible. organic-chemistry.org Once the N-Boc thioamide is obtained, it can be activated for nucleophilic attack by an amine to form the amidine. This activation can sometimes be achieved simply by the inherent reactivity of the thioamide, or it may require the use of a coupling agent. rsc.org This methodology provides a useful alternative for the synthesis of sterically hindered or electronically challenging amidines.

Construction of the Benzaldehyde Core with Integrated Boc-Amidine

The direct incorporation of the Boc-protected amidine functionality onto the benzaldehyde scaffold presents an efficient route to the target molecule. This can be achieved through several modern synthetic methods.

Oxidative Amidation of Aldehydes

Oxidative amidation offers a direct conversion of aldehydes to amides, which can be precursors to amidines. This one-pot process typically involves the reaction of an aldehyde with an amine in the presence of an oxidizing agent. While direct oxidative amidation to form amidines is less common, this method can be a crucial first step. For instance, 4-formylbenzonitrile could be a starting point, where the nitrile is converted to the amidine, or an oxidative amidation of 4-cyanobenzaldehyde could be envisioned with a suitable nitrogen source.

A one-pot procedure for the oxidative amidation of aldehydes has been developed using the in situ generation of reactive nitrile imine (NI) intermediates. nih.gov This process involves the condensation of an aldehyde with a 2-nitrophenyl-substituted hydrazine (B178648), followed by KBr-Oxone-mediated bromination and subsequent oxidation to an acyl diazene (B1210634) species which then acylates an amine. nih.gov This methodology, while demonstrated for amide synthesis, provides a foundation for developing a direct route to amidine synthesis from an aldehyde.

| Aldehyde | Amine | Oxidant System | Product | Yield | Reference |

| 4-Methylbenzaldehyde | Benzylamine (B48309) | KBr/Oxone/K2CO3 | N-Benzyl-4-methylbenzamide | 61% | nih.gov |

| 4-Methylbenzaldehyde | 4-Methoxybenzylamine | KBr/Oxone/K2CO3 | N-(4-Methoxybenzyl)-4-methylbenzamide | 54% | nih.gov |

| 4-Methylbenzaldehyde | 4-Aminobenzoic acid | KBr/Oxone/K2CO3 | 4-((4-Methylbenzoyl)amino)benzoic acid | 24% | nih.gov |

Table 1: Examples of Oxidative Amidation of Aldehydes. This table is illustrative of the general oxidative amidation process which could be adapted as a step towards the synthesis of the target compound.

Coupling Reactions: C(sp²)–N Bond Formation in Amidine Synthesis

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of C(sp²)–N bonds, providing a direct route to arylamidines. Both copper- and palladium-catalyzed systems have been extensively developed for this purpose. A plausible strategy for the synthesis of this compound would involve the coupling of a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde) with a Boc-protected amidine or a synthetic equivalent.

Copper-Catalyzed C-N Coupling:

Copper-catalyzed N-arylation, or the Ullmann condensation, has seen significant advancements with the development of new ligands. A system utilizing Cu(OAc)₂ with α-benzoin oxime as a ligand has been shown to effectively catalyze the coupling of aryl halides with a variety of N-nucleophiles, including azoles and amines, under relatively mild conditions. nih.gov This protocol could be adapted for the coupling of a Boc-protected amidine with 4-bromobenzaldehyde. The proposed catalytic cycle proceeds through a Cu(I)/Cu(III) mechanism. nih.gov

Palladium-Catalyzed C-N Coupling:

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. The use of specialized phosphine (B1218219) ligands, such as BrettPhos and RuPhos, has enabled the coupling of a wide array of aryl halides with primary and secondary amines, including those with significant functional group complexity. nih.gov These catalyst systems are highly robust and can be performed without the need for a glovebox. nih.gov The arylation of N-Boc protected amines and diamines has also been successfully demonstrated, highlighting the potential for the direct synthesis of this compound from 4-halobenzaldehydes and a suitable Boc-amidine nucleophile. nih.govnih.gov

| Aryl Halide | Amine/N-Nucleophile | Catalyst System | Product Type | Reference |

| 2-Bromoanisole | Pyrrole | Cu(OAc)₂ / α-Benzoin Oxime | N-Arylazole | nih.gov |

| Aryl Chlorides | Primary Alkylamines | Pd / BrettPhos | N-Aryl-alkylamine | nih.gov |

| Aryl Chlorides | Secondary Amines | Pd / RuPhos | N-Aryl-dialkylamine | nih.gov |

| 2,2'-Dibromo-1,1'-biphenyl | Primary Amines | Cu(I) / Diamine ligand | Polysubstituted carbazole | rsc.org |

Table 2: Representative C(sp²)–N Coupling Reactions. This table showcases the versatility of copper- and palladium-catalyzed systems for forming C-N bonds with various nitrogen nucleophiles.

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. nih.gov The synthesis of amidines is well-suited to MCR strategies.

A metal-free, three-component reaction has been developed for the synthesis of sulfonyl amidines from a ketone, an amine, and a sulfonyl azide. nih.gov This approach relies on the in situ formation of an enamine, which then couples with the azide. While this specific reaction yields sulfonyl amidines, the underlying principle of a multicomponent approach could be adapted for the synthesis of this compound. For example, a modified Ugi or a related isocyanide-based MCR could potentially assemble the desired scaffold. beilstein-journals.org An iodine-catalyzed three-component coupling of isocyanides, aldehydes, and amines has been shown to be a facile route to α-amino amidines, demonstrating the feasibility of incorporating an aldehyde directly in an MCR to form an amidine-containing product. beilstein-journals.org

Orthogonal Protection and Deprotection Strategies

The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its susceptibility to cleavage under specific acidic or thermal conditions. The selective protection and deprotection of the amidine functionality in the presence of other reactive groups, such as the aldehyde in the target molecule, is crucial for its use in multistep synthesis.

Chemoselective N-Boc Protection of Amidines

The chemoselective introduction of a Boc group onto an amidine can be achieved using di-tert-butyl dicarbonate (Boc₂O) under various conditions. While the direct Boc protection of 4-amidinobenzaldehyde could be challenging due to the reactivity of the aldehyde, a more common strategy involves the synthesis of a Boc-protected guanidine (B92328) or amidine precursor which is then carried through the synthesis.

A mild and efficient method for the guanylation of amines involves the use of N,N'-di-Boc-thiourea activated with cyanuric chloride (TCT). organic-chemistry.org This method avoids the use of toxic heavy-metal reagents and provides high yields of N,N'-di-Boc-protected guanidines. organic-chemistry.org Such a protected guanidine could then be used in a coupling reaction to form the desired product. Catalyst-free N-tert-butyloxycarbonylation of amines in water or using silica-gel-supported perchloric acid under solvent-free conditions have also been reported to be highly chemoselective. organic-chemistry.org

| Amine Substrate | Reagent | Catalyst/Conditions | Product | Yield | Reference |

| Various Amines | Di-Boc-thiourea / TCT | NMM, DMAP, THF | N,N'-Di-Boc-guanidine | up to 95% | organic-chemistry.org |

| Various Amines | Boc₂O | Water | N-Boc-amine | High | organic-chemistry.org |

| Various Amines | Boc₂O | HClO₄-SiO₂, solvent-free | N-Boc-amine | High | organic-chemistry.org |

| Various Amines | Boc₂O | Amberlyst-15, ethanol | Mono-N-Boc-amine | High | researchgate.net |

Table 3: Methods for Chemoselective N-Boc Protection. This table summarizes various efficient and selective methods for the introduction of the Boc protecting group.

Selective N-Boc Deprotection in Complex Chemical Environments

The removal of the Boc group from the amidine moiety in this compound must be accomplished without affecting the aldehyde group. A variety of mild methods for selective N-Boc deprotection have been developed.

A mild and selective method for N-Boc deprotection utilizes oxalyl chloride in methanol (B129727) at room temperature, with reaction times ranging from 1 to 4 hours. rsc.orgnih.gov This method has been shown to be effective for a wide range of N-Boc protected aliphatic, aromatic, and heterocyclic amines. rsc.orgnih.gov Another approach involves the use of silica (B1680970) gel in refluxing toluene, which has been reported to deprotect N-Boc from indoline (B122111) and benzylamine in high yields, while other carbamates like Cbz and Fmoc remain intact. jlu.edu.cn Thermal deprotection in continuous flow, in the absence of an acid catalyst, has also been demonstrated as a method for selective N-Boc removal, with the selectivity between different types of N-Boc groups being controllable by temperature. nih.gov These methods offer viable strategies for the selective deprotection of this compound.

| Deprotection Reagent/Condition | Substrate Type | Solvent | Key Features | Yield | Reference |

| Oxalyl chloride | Structurally diverse N-Boc amines | Methanol | Mild, room temperature | up to 90% | rsc.orgnih.gov |

| Silica gel | N-Boc amines | Toluene (reflux) | Selective over Cbz, Fmoc | 75-98% | jlu.edu.cn |

| Thermal (Continuous Flow) | N-Boc amines | Methanol or TFE | Catalyst-free, temperature-controlled selectivity | High | nih.gov |

| Nitric Acid / CH₂Cl₂ | N-Boc amino acids | Dichloromethane (B109758) | Selective over Z and t-butyl esters | High | researchgate.net |

Table 4: Selective N-Boc Deprotection Methods. This table outlines various mild and selective methods for the cleavage of the N-Boc protecting group.

Optimization of Reaction Conditions and Process Development

Solvent Effects and Temperature Control

Research into the synthesis of related compounds has highlighted the significant impact of these factors. For instance, in the synthesis of N-Boc protected amines, solvents such as methanol (MeOH) and trifluoroethanol (TFE) have been shown to be effective, particularly for thermal deprotection processes, which can require temperatures ranging from 120 °C to 240 °C. nih.gov In other synthetic transformations, such as the synthesis of certain heterocyclic compounds, decreasing the reaction temperature to as low as -20 °C has been found to improve enantioselectivity, although it may also significantly slow down the reaction rate. acs.org

For the synthesis of amidines from nitriles, a common precursor to this compound being 4-cyanobenzaldehyde, the solvent and temperature are critical. In a cysteine-catalyzed amidine synthesis, the reaction conditions are a key focus for optimization. google.com Similarly, in the preparation of cyclic amidines from nitriles, a reaction mixture is typically heated in methanol at 60 °C for 24 hours. nih.gov

The following table summarizes the impact of solvent and temperature on related synthetic transformations, providing insights into potential conditions for optimizing the synthesis of this compound.

| Reaction Type | Solvent(s) | Temperature (°C) | Observation |

| Thermal N-Boc Deprotection | Methanol, Trifluoroethanol | 120 - 240 | Efficient deprotection |

| Asymmetric Enyne Cycloisomerization | Not specified | -10 to -20 | Improved enantioselectivity, slower reaction rate |

| Cyclic Amidine Synthesis from Nitrile | Methanol | 60 | Effective for the formation of the amidine ring |

Interactive Data Table: Solvent and Temperature Effects

Catalyst and Reagent Selection

The choice of catalyst and reagents is a determining factor in the successful synthesis of this compound. The conversion of the nitrile group in 4-cyanobenzaldehyde to the Boc-protected amidine can be approached through several catalytic methods.

One common route involves the formation of an amidoxime (B1450833) intermediate by reacting the nitrile with hydroxylamine. This amidoxime can then be reduced to the corresponding amidine. google.com The selection of the reducing agent and catalyst for this step is critical to avoid the reduction of the aldehyde functionality.

Another approach is the Pinner reaction, where the nitrile reacts with an alcohol in the presence of an acid catalyst to form an imino ester (Pinner salt). This intermediate can then react with an amine to yield the desired amidine. google.com The choice of acid catalyst and the specific amine are key variables in this pathway.

Furthermore, direct addition of amines to nitriles can be facilitated by various catalysts. Lewis acids such as AlCl₃, ZnCl₂, and others have been used stoichiometrically to promote this reaction. nih.gov Transition metal complexes have also been investigated for both stoichiometric and catalytic applications in amidine synthesis. nih.gov For instance, a cysteine-catalyzed amidine synthesis has been reported, highlighting the potential of organocatalysis in this transformation. google.com

The protection of the amidine group with the tert-butyloxycarbonyl (Boc) group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A one-pot tandem direct reductive amination of aldehydes with primary amines followed by N-Boc protection has been developed using a (Boc)₂O/sodium triacetoxyborohydride (B8407120) (STAB) system, which could be adapted for the synthesis of the target compound. nih.govresearchgate.net

The following table outlines various catalysts and reagents employed in the synthesis of amidines and related protected compounds, offering a selection of potential candidates for the synthesis of this compound.

| Reaction Step | Catalyst/Reagent | Function |

| Amidine Synthesis | Cysteine | Organocatalyst for direct amination of nitriles |

| Amidine Synthesis | Lewis Acids (e.g., AlCl₃, ZnCl₂) | Promotes addition of amines to nitriles |

| Amidine Synthesis | Transition Metal Complexes | Catalyzes the formation of amidines from nitriles |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Introduces the Boc protecting group |

| Reductive Amination/N-Boc Protection | Sodium triacetoxyborohydride (STAB) | Reducing agent in one-pot synthesis |

Interactive Data Table: Catalyst and Reagent Selection

Chemical Reactivity and Transformations of 4 Boc Amidino Benzaldehyde

Reactivity of the Benzaldehyde (B42025) Functionality

The aldehyde group attached to the benzene (B151609) ring is a versatile handle for various chemical modifications, including condensation, reduction, oxidation, and as a director for aromatic substitution.

Condensation Reactions for Schiff Base Formation

The carbonyl group of 4-(Boc-amidino)-benzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone of aldehyde chemistry and proceeds typically through the formation of an intermediate hemiaminal, followed by dehydration. mdpi.comdergipark.org.tr The reaction is generally catalyzed by acid or base and involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon.

The general transformation is as follows:

This compound + R-NH₂ ⇌ [Hemiaminal Intermediate] → 4-(Boc-amidino)-N-(alkyl/aryl)benzylimine + H₂O

This reaction is widely applicable and can be performed with a variety of primary amines, including aliphatic and aromatic amines, to generate a diverse library of Schiff bases. alfa-chemistry.comscience.gov These products are often stable compounds and can serve as intermediates for further synthetic manipulations.

| Reactant 1 | Reactant 2 (Primary Amine) | Conditions | Product (Schiff Base) |

| This compound | Aniline | Ethanol, reflux | N-(4-(Boc-amidino)benzylidene)aniline |

| This compound | Benzylamine (B48309) | Methanol (B129727), room temp. | N-(4-(Boc-amidino)benzylidene)-1-phenylmethanamine |

| This compound | 4-Aminophenol | Toluene, Dean-Stark | 4-((4-(Boc-amidino)benzylidene)amino)phenol |

This table presents plausible reaction examples for Schiff base formation based on general knowledge of condensation reactions.

Carbonyl Reduction and Oxidation Pathways

The aldehyde functionality of this compound can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to different classes of compounds.

Reduction: The reduction of the aldehyde to a primary alcohol, 4-(Boc-amidino)-benzyl alcohol, can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reagent is chemoselective for aldehydes and ketones and typically does not affect the Boc-amidine group or the aromatic ring. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but may risk reducing the carbamate (B1207046) group under harsh conditions. A one-pot reductive amination procedure can also be employed, where the aldehyde reacts with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to directly yield a secondary amine. nih.gov

Oxidation: Oxidation of the aldehyde group to a carboxylic acid, 4-(Boc-amidino)-benzoic acid, can be accomplished using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent). The choice of oxidant depends on the desired reaction conditions and the tolerance of other functional groups in the molecule. The Boc protecting group is generally stable to many oxidative conditions. researchgate.net

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | NaBH₄, Methanol | 4-(Boc-amidino)-benzyl alcohol | Reduction |

| This compound | KMnO₄, NaOH, H₂O | 4-(Boc-amidino)-benzoic acid | Oxidation |

| This compound | R-NH₂, NaBH(OAc)₃ | N-Alkyl-1-(4-(Boc-amidino)phenyl)methanamine | Reductive Amination |

This table illustrates potential reduction and oxidation pathways for the benzaldehyde functionality.

Aromatic Ring Functionalization

Reactions such as nitration, halogenation, or Friedel-Crafts reactions could potentially be performed on the aromatic ring, although conditions must be chosen carefully to avoid side reactions with the aldehyde or Boc-amidine functionalities. For instance, the aza-Friedel–Crafts reaction, which involves the coupling of an imine with an aromatic system, could be a viable strategy for functionalization, potentially after converting the aldehyde to an imine. beilstein-journals.orgresearchgate.net The presence of an electron-donating group is often crucial to activate the ring for such electrophilic substitutions. beilstein-journals.org

Reactivity of the Boc-Amidine Group

The N-Boc-protected amidine group has its own characteristic reactivity, which is significantly influenced by the presence of the tert-butyloxycarbonyl (Boc) protecting group.

Role of the Boc Group in Modulating Amidine Basicity and Nucleophilicity

This reduction in basicity and nucleophilicity is a primary function of the Boc protecting group, rendering the protected nitrogen less reactive towards electrophiles and preventing its participation in acid-base reactions under many conditions. organic-chemistry.org While unprotected amidines are highly nucleophilic, the Boc-protected variant is significantly less so, allowing for selective reactions to occur at other sites of the molecule, such as the benzaldehyde group. masterorganicchemistry.com The nucleophilicity generally correlates with basicity, and factors that decrease basicity, like the presence of an electron-withdrawing group, also tend to decrease nucleophilicity. masterorganicchemistry.com

N-Alkylation and N-Acylation Reactions at the Amidine Nitrogens

The Boc group is designed to prevent acylation and alkylation at the nitrogen it protects. researchgate.netorganic-chemistry.org However, the second, unprotected nitrogen of the amidine group remains a potential site for such reactions.

N-Alkylation: Alkylation of the unprotected amidine nitrogen can be achieved, though it is less straightforward than with a simple amine due to the delocalized nature of the amidine system. The reaction typically requires deprotonation with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to generate an amidinate anion. google.comwikidot.com This anion can then react with an alkylating agent, like an alkyl halide, to form the N-alkylated product. google.comwikipedia.org The choice of base and solvent is critical for the success of this reaction. google.com

N-Acylation: Similarly, N-acylation at the unprotected nitrogen can be performed using acylating agents like acid chlorides or anhydrides. This reaction may also be facilitated by the use of a base to deprotonate the amidine. However, the Boc group itself can be involved in acyl-transfer reactions under certain conditions, and care must be taken to ensure selectivity. nih.gov Studies on N-acylated amino acid amides have shown that the stability of the resulting products can be influenced by the nature of the acyl group, with electron-rich acyl groups sometimes promoting hydrolysis. acs.org

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | 1. NaH, THF2. Methyl Iodide | 4-(Boc-N-methyl-amidino)-benzaldehyde | N-Methylation |

| This compound | Acetyl Chloride, Pyridine | 4-(N-acetyl-N'-Boc-amidino)-benzaldehyde | N-Acetylation |

This table provides hypothetical examples of N-alkylation and N-acylation at the Boc-amidine group.

Intramolecular Cyclization and Intermolecular Cycloaddition Studies

The presence of both an aldehyde and a protected amidine functionality on the same aromatic scaffold makes this compound an interesting substrate for investigating intramolecular cyclization and intermolecular cycloaddition reactions, particularly for the synthesis of heterocyclic compounds.

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. nih.gov The development of efficient methods for their synthesis is a central theme in organic chemistry. rsc.org this compound can serve as a versatile precursor for the construction of various nitrogen-containing heterocyclic systems.

Following the deprotection of the Boc group to unmask the amidine, this nucleophilic group can participate in intramolecular reactions with the aldehyde functionality, or with derivatives of the aldehyde. For instance, conversion of the aldehyde to a functional group susceptible to nucleophilic attack by the amidine can initiate a cyclization cascade. A plausible strategy involves the initial reaction of the aldehyde with a suitable reagent to introduce a side chain that can subsequently cyclize onto the amidine nitrogen.

While specific examples utilizing this compound are not extensively reported, the general principles of intramolecular cyclization suggest its potential in forming fused heterocyclic systems. researchgate.net For example, after deprotection, the resulting 4-amidinobenzaldehyde could undergo condensation with an active methylene (B1212753) compound, followed by intramolecular cyclization of the amidine onto a newly formed electrophilic center to yield a substituted quinazoline (B50416) or a related heterocyclic scaffold. The precise nature of the heterocyclic product would depend on the reaction partner and the conditions employed. rsc.orgrsc.org

The aldehyde functionality of this compound can react with hydrazine (B178648) to form the corresponding azine. Azines are characterized by a C=N-N=C linkage and are valuable intermediates in organic synthesis. nih.gov The reaction of this compound with hydrazine hydrate (B1144303) would be expected to proceed readily, likely catalyzed by a small amount of acid, to yield the symmetrical azine. nih.gov

These azines, bearing the Boc-protected amidino groups, can themselves be precursors to other heterocyclic systems. For example, cycloaddition reactions involving the azine moiety could lead to the formation of more complex polycyclic structures. The electronic nature of the 4-(Boc-amidino)phenyl substituent would influence the reactivity of the azine system in such transformations.

Role as a Nucleophilic Catalyst or Superbase

Amidines are recognized as strong organic bases, a property stemming from the resonance stabilization of the resulting amidinium ion upon protonation. unacademy.com This inherent basicity also imparts nucleophilic character, allowing certain amidines to function as effective nucleophilic catalysts in a variety of organic transformations. rsc.orgbath.ac.uk

The catalytic activity of amidines has been demonstrated in reactions such as acyl transfers, aldol (B89426) reactions, and Michael additions. rsc.org The amidine catalyst typically operates by activating a substrate through nucleophilic attack, forming a reactive intermediate that is more susceptible to subsequent reaction.

In the case of this compound, the amidine functionality is protected by the electron-withdrawing Boc group. This protection significantly diminishes the basicity and nucleophilicity of the amidine nitrogen atoms. masterorganicchemistry.com The lone pairs of the nitrogen atoms are delocalized into the carbonyl group of the Boc protector, reducing their availability for protonation or nucleophilic attack. Consequently, this compound itself is not expected to function as a nucleophilic catalyst or a superbase.

However, upon cleavage of the Boc group, the regenerated free amidine in 4-amidinobenzaldehyde would exhibit the characteristic strong basicity and nucleophilicity of this functional group. unacademy.com This deprotected form could potentially act as a nucleophilic catalyst, provided the aldehyde functionality does not interfere with the catalytic cycle. The strong basicity of the deprotected amidine would also classify it as an organic superbase.

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of intermediates, transition states, and the elucidation of reaction mechanisms.

The synthesis of amidines from nitriles, often via the Pinner reaction, or from the reaction of an amine with an aldehyde derivative, involves several key steps that can be modeled computationally. Studies on analogous systems, such as the reaction of benzaldehyde (B42025) with amines, provide a framework for understanding the formation of the core structure of 4-(Boc-amidino)-benzaldehyde. nih.gov

The initial step typically involves the nucleophilic attack of an amine on the carbonyl carbon of the benzaldehyde. DFT calculations on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole have identified three main transition states (TS). nih.gov

TS1: This first transition state corresponds to the initial nucleophilic attack and a concurrent hydrogen transfer from the nitrogen of the amine to the carbonyl oxygen, leading to a hemiaminal intermediate. nih.gov

TS2: A subsequent transition state may involve internal rearrangement of the aromatic rings. nih.gov

TS3: The final transition state is associated with the elimination of a water molecule, which involves the breaking of the C-O bond and the formation of the C=N double bond characteristic of a Schiff base, a precursor to the amidine functionality. nih.gov

The energy barriers associated with these steps are critical for determining the reaction kinetics. The presence of substituents on the benzaldehyde ring can significantly influence these energy profiles. nih.gov While specific energy values for the direct synthesis of this compound are not detailed in the literature, the principles from related benzaldehyde reactions are directly applicable.

Table 1: Theoretical Reaction Steps for Amidine Precursor Formation This table is a generalized representation based on analogous reactions.

| Step | Description | Key Transformation |

|---|---|---|

| 1 | Nucleophilic Attack | Formation of C-N bond |

| 2 | Hemiaminal Formation | Proton transfer to form a tetrahedral intermediate |

The removal of the Boc protecting group is a fundamental reaction in organic synthesis, and its mechanism has been subject to computational investigation. The deprotection is typically achieved under acidic or thermal conditions.

Acid-Catalyzed Deprotection: The most common method involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism proceeds through several key steps that can be modeled to understand the reaction kinetics and intermediates commonorganicchemistry.com:

Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group.

Fragmentation: This is followed by the fragmentation of the protonated carbamate (B1207046). This step leads to the formation of a carbamic acid and a stable tertiary butyl cation.

Decarboxylation: The carbamic acid intermediate is unstable and readily undergoes decarboxylation, releasing carbon dioxide and the free amine (or amidine in this case). commonorganicchemistry.com

Computational models can predict the energy barriers for these steps and rationalize the observed second-order dependence on acid concentration in some cases, suggesting a general acid-catalyzed separation of an ion-molecule pair formed after the initial fragmentation.

Thermal Deprotection: The N-Boc group can also be removed thermally, often in a continuous flow setup. acs.orgnih.gov Computational modeling, statistical analysis, and kinetic fitting support a mechanism involving an initial, slow, and concerted proton transfer with the release of isobutylene, followed by a rapid decarboxylation. acs.org A strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the rate of this thermal reaction. acs.org Selective thermal deprotection can be achieved by controlling the temperature, allowing, for instance, the removal of an aryl N-Boc group in the presence of an alkyl N-Boc group. nih.gov

Molecular Electrostatic Potential (MEP) Analysis of the Boc-Amidine Moiety

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, an MEP analysis would reveal distinct regions of positive and negative potential.

Based on analyses of similar molecules like 4-hydroxybenzaldehyde, the MEP map of this compound can be predicted mdpi.comresearchgate.net:

Negative Regions (Electron-Rich): The most negative potential (typically colored red) would be concentrated around the carbonyl oxygen of the aldehyde group and the oxygen atoms of the Boc group. These sites are the most likely to be attacked by electrophiles.

Positive Regions (Electron-Poor): Regions of positive potential (typically colored blue) would be located around the hydrogen atoms, particularly the aldehyde proton and the N-H protons of the amidine group. These sites are susceptible to nucleophilic attack.

The MEP analysis underscores the dual reactivity of the molecule, with the benzaldehyde portion being susceptible to nucleophilic addition at the carbonyl carbon and the Boc-amidine group having its own distinct reactive sites.

Conformational Analysis and Steric Effects of the Boc Group

The tert-butyloxycarbonyl (Boc) group is notably bulky, and its presence significantly influences the conformational preferences and steric environment of the molecule. nih.gov The three-dimensional arrangement of atoms can facilitate or hinder chemical reactions. acs.org

The steric hindrance imparted by the Boc group can:

Restrict Rotation: It can limit the free rotation around the C-N bonds of the amidine and carbamate functionalities, leading to preferred, lower-energy conformations.

Shield Reactive Sites: The bulky t-butyl group can sterically shield the adjacent nitrogen atoms and the carbonyl group from the approach of reagents.

Computational methods can be used to calculate the rotational energy barriers and identify the most stable conformers, providing a quantitative understanding of the steric impact of the Boc group on the molecule's shape and accessibility.

Hydrogen Bonding Networks and Intermolecular Interactions

The this compound molecule possesses multiple sites capable of participating in hydrogen bonding, which dictates its interactions in solution and in the solid state. nih.govhw.ac.uk

Hydrogen Bond Donors: The N-H protons of the amidine group are primary hydrogen bond donors.

Hydrogen Bond Acceptors: The carbonyl oxygen of the aldehyde, the carbonyl oxygen of the Boc group, and the imine-type nitrogen of the amidine can all act as hydrogen bond acceptors.

Studies on amidines have shown they can engage in robust hydrogen-bonding interactions that are compatible with ordered structures like helices in peptides. nih.gov The protic state of the amidine can adapt to its local environment, forming stronger hydrogen bonds as needed. nih.gov In the solid state, these interactions, along with other non-covalent forces like π-π stacking of the benzene (B151609) rings, would govern the crystal packing. mdpi.com The interplay of these interactions is crucial for understanding solubility, crystal morphology, and recognition at a molecular level.

Theoretical Insights into Structure-Reactivity Relationships

Aldehyde Reactivity: The aldehyde group's reactivity is modulated by the electron-donating or -withdrawing nature of the para-substituent. The Boc-amidino group's electronic effect will influence the electrophilicity of the carbonyl carbon. DFT can quantify this through analysis of frontier molecular orbitals (HOMO-LUMO gap) and charge distribution. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. acs.org

Amidine Reactivity: The amidine functionality is a strong base, but this basicity is masked by the Boc protecting group. The reactivity of the amidine nitrogen atoms is sterically hindered by the Boc group.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4-(Boc-amidino)-benzaldehyde, providing detailed information about the hydrogen and carbon frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy allows for the identification of the different types of protons and their neighboring environments within the molecule. The ¹H NMR spectrum of a related compound, 4-aminobenzaldehyde, shows characteristic signals for the aldehyde proton, aromatic protons, and amine protons. For instance, the aldehyde proton (CHO) typically appears as a singlet at a high chemical shift (δ), around 8.46 ppm. The aromatic protons on the benzene (B151609) ring usually exhibit a doublet of doublets pattern due to their coupling with adjacent protons, with signals appearing between 6.66 and 7.54 ppm. The amine protons (-NH2) often present as a broad singlet around 5.77 ppm. rsc.org

Carbon Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts and Carbon Connectivity

Carbon-13 NMR (¹³C NMR) spectroscopy provides insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. In the analogous 4-aminobenzaldehyde, the carbonyl carbon of the aldehyde group resonates at a high chemical shift, approximately 160.25 ppm. The carbon atoms of the benzene ring typically appear in the range of 113.97 to 152.10 ppm. rsc.org For benzaldehyde (B42025) itself, the aldehyde carbon is observed at a chemical shift of about 192.3 ppm, while the aromatic carbons resonate between 129.0 and 136.5 ppm. docbrown.info

Below is an interactive data table summarizing the typical ¹H and ¹³C NMR chemical shifts for key functional groups found in benzaldehyde derivatives.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.8 - 10.1 | 190 - 200 |

| Aromatic (Ar-H) | 7.0 - 8.0 | 120 - 150 |

| Amine (-NH2) | Variable (broad) | - |

| Boc (-C(CH3)3) | ~1.5 (singlet) | ~28 (CH3), ~80 (quaternary C) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing the precise connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. It would show correlations between adjacent aromatic protons on the benzaldehyde ring. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would definitively link each aromatic proton signal to its corresponding carbon signal in the benzene ring. sdsu.eduresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected vibrational frequencies include:

C=O stretching (aldehyde): A strong, sharp absorption band typically appears in the region of 1680-1715 cm⁻¹. For benzaldehyde, this peak is observed around 1700 cm⁻¹. docbrown.info

C=O stretching (Boc carbamate): This will also present a strong absorption, usually around 1700-1725 cm⁻¹.

N-H stretching (amine and amidine): These groups will show absorptions in the range of 3100-3500 cm⁻¹. Primary amines typically show two bands in this region.

C-H stretching (aromatic and aldehyde): Aromatic C-H stretches appear above 3000 cm⁻¹, while the aldehyde C-H stretch gives rise to two characteristic, but often weak, bands around 2720 cm⁻¹ and 2820 cm⁻¹. docbrown.info

C=C stretching (aromatic): Medium to weak absorptions are found in the 1450-1600 cm⁻¹ region. docbrown.info

C-N stretching: These vibrations typically occur in the 1000-1350 cm⁻¹ range.

The following table summarizes the characteristic IR absorption bands for the functional groups in this compound.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Aldehyde | C=O stretch | 1680-1715 |

| C-H stretch | ~2720 and ~2820 | |

| Boc-Amidine | N-H stretch | 3100-3500 |

| C=O stretch (carbamate) | 1700-1725 | |

| C-N stretch | 1000-1350 | |

| Aromatic Ring | C-H stretch | >3000 |

| C=C stretch | 1450-1600 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For a related compound, 4-(1H-tetrazol-5-yl)benzaldehyde, the calculated mass for [M+H]⁺ was 175.06, confirming its molecular formula of C₈H₆N₄O. rsc.org This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Solid-State Structural Elucidation

Chromatographic Techniques for Purity Assessment and Isolation

The purification and analysis of the synthetic intermediate, this compound, relies on a variety of chromatographic techniques. The choice of method is dictated by the scale of the separation—from analytical assessment of purity to preparative isolation of the bulk material—and the physicochemical properties imparted by the Boc-protected amidino group and the benzaldehyde moiety. The principal techniques employed are flash column chromatography for routine purification and reversed-phase high-performance liquid chromatography (RP-HPLC) for high-resolution analysis and purification.

Flash Column Chromatography

Flash column chromatography is a widely utilized and efficient method for the routine purification of this compound on a laboratory scale. youtube.com This technique is a modification of traditional column chromatography, employing moderate pressure to accelerate the flow of the mobile phase through the stationary phase, which significantly reduces purification time while maintaining good separation.

For the purification of Boc-protected amines and related compounds, silica (B1680970) gel is a common stationary phase. beilstein-journals.orgnih.gov The polarity of the mobile phase is a critical parameter that must be optimized to achieve effective separation of the target compound from impurities. A typical approach involves starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. For instance, a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes or petroleum ether is often effective. beilstein-journals.org The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified product. youtube.com

The Boc (tert-butyloxycarbonyl) protecting group is generally stable under the neutral conditions of silica gel chromatography. fishersci.co.uk However, it is sensitive to acidic conditions and can be cleaved by strong acids. fishersci.co.ukresearchgate.net Therefore, the use of acidic additives in the mobile phase should be avoided.

Table 1: Illustrative Parameters for Flash Column Chromatography of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a common starting point. The optimal gradient would be determined by TLC analysis. |

| Elution Mode | Isocratic or Gradient |

| Detection | UV visualization at 254 nm (due to the aromatic ring) and/or staining with a suitable reagent (e.g., potassium permanganate). |

| Sample Loading | The crude product is typically dissolved in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (B109758) and then adsorbed onto a small amount of silica gel before being loaded onto the column. This "dry loading" technique often results in better separation. |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for both the analytical assessment of the purity of this compound and for its preparative purification to a high degree of purity. acs.org In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727).

The retention of this compound in RP-HPLC is influenced by the hydrophobic nature of the Boc group and the aromatic ring, as well as the polar and potentially ionic character of the amidino group. The amidine group is basic and can be protonated, which affects its retention behavior. sielc.com

For analytical purposes, a gradient elution is commonly employed, where the proportion of the organic solvent in the mobile phase is increased over time. This allows for the separation of compounds with a wide range of polarities. For preparative HPLC, the goal is to isolate the pure compound, often using isocratic or shallow gradient conditions to maximize resolution around the target peak. acs.org

The choice of mobile phase additives is critical. To ensure sharp peaks and reproducible retention times, especially for a basic compound like an amidine, the pH of the mobile phase may need to be controlled using buffers. biotage.combiotage.com However, strong acids like trifluoroacetic acid (TFA), while common in peptide and protein separations, must be used with caution as they can lead to the cleavage of the acid-labile Boc group, especially during the subsequent removal of the solvent. researchgate.net The use of less aggressive acids like formic acid or buffers such as ammonium (B1175870) acetate or ammonium formate (B1220265) can be a viable alternative. biotage.combiotage.com

Table 2: Typical Conditions for Analytical RP-HPLC of this compound

| Parameter | Description |

| Stationary Phase | C18-silica, 5 µm particle size |

| Column Dimensions | e.g., 4.6 mm x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |

| Gradient | e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the compound (e.g., ~254 nm). |

| Injection Volume | 10-20 µL |

Table 3: General Parameters for Preparative RP-HPLC Isolation of this compound

| Parameter | Description |

| Stationary Phase | C18-silica, 10 µm particle size |

| Column Dimensions | e.g., 21.2 mm x 250 mm |

| Mobile Phase A | Water with a volatile buffer (e.g., 10 mM Ammonium Acetate) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic or a shallow gradient optimized from analytical runs. |

| Flow Rate | 10-20 mL/min |

| Detection | UV at a suitable wavelength. |

| Fraction Collection | Based on UV absorbance, collecting the peak corresponding to the target compound. |

Following preparative HPLC, the collected fractions containing the purified this compound are typically lyophilized or evaporated under reduced pressure to remove the mobile phase and isolate the final product. The purity of the isolated compound is then confirmed by analytical RP-HPLC.

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Amidino-Substituted Complex Scaffolds

The aldehyde functionality of 4-(Boc-amidino)-benzaldehyde serves as a versatile anchor point for cyclization reactions, leading to a variety of amidine-substituted heterocyclic cores. These scaffolds are of particular interest due to the prevalence of the amidine motif in biologically active molecules.

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The synthesis of 2-substituted benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. mdpi.comresearchgate.netnih.govnih.govindexcopernicus.com In this context, this compound can be reacted with substituted o-phenylenediamines to furnish benzimidazoles bearing a protected amidino-phenyl group at the 2-position. The subsequent deprotection of the Boc group yields the corresponding free amidine, a functional group known to be important for biological target interaction. mdpi.com

A general synthetic approach involves the cyclocondensation of this compound with various o-phenylenediamines, which can be achieved under different reaction conditions, including the use of oxidizing agents like p-benzoquinone. mdpi.com

Table 1: Synthesis of Benzimidazole Derivatives

| Reactant 1 | Reactant 2 | Product Scaffold | Key Feature |

|---|---|---|---|

| This compound | o-Phenylenediamine | 2-(4-(Boc-amidino)phenyl)-1H-benzo[d]imidazole | Introduction of a protected amidine for further functionalization. |

The synthesis of pyrimidine (B1678525) and pyrazole (B372694) rings often relies on the condensation of a 1,3-dicarbonyl compound or its equivalent with a suitable nitrogen-containing species. wikipedia.orgnih.gov While direct synthesis from this compound is not extensively documented in readily available literature, its aldehyde group allows for its incorporation into precursors suitable for pyrimidine and pyrazole formation. For instance, it can participate in Knoevenagel or Claisen-Schmidt condensations to form α,β-unsaturated ketones, which are key intermediates in pyrimidine and pyrazole synthesis. nih.gov

For pyrimidine synthesis, these intermediates can react with amidines, urea, or guanidine (B92328) to form the pyrimidine core. wikipedia.orgnih.gov Similarly, for pyrazole synthesis, reaction with hydrazine (B178648) or its derivatives would yield the corresponding pyrazole ring system. nih.gov The resulting heterocyclic products would feature the 4-(Boc-amidino)phenyl substituent, ready for deprotection.

Table 2: Potential Synthesis of Pyrimidine and Pyrazole Derivatives

| Intermediate from this compound | Reagent | Resulting Heterocycle |

|---|---|---|

| α,β-Unsaturated ketone | Guanidine | 2-Amino-4-(4-(Boc-amidino)phenyl)pyrimidine |

The development of macrocyclic compounds is a significant area of research, particularly in the quest for new antifungal agents. A notable application of a related polyamine intermediate involves the synthesis of macrocyclic amidinoureas. researchgate.net While the direct use of this compound is not specified, its structural motifs are relevant. The synthesis of these complex macrocycles often involves multi-step sequences where protected amine and amidine functionalities are crucial. The aldehyde group of this compound could be utilized in reductive amination reactions to build up the polyamine backbone required for macrocyclization. The Boc-protected amidine ensures that this functionality remains inert until the final deprotection step, which is critical for achieving the desired macrocyclic structure. A gram-scale synthesis of a macrocyclic amidinourea with potent antifungal activity has been reported, highlighting the importance of such structures. researchgate.net

Imidazopyridines are another class of heterocycles with significant biological activity. Their synthesis can be achieved through various routes, including the condensation of 2-aminopyridine (B139424) derivatives with α-haloketones or, more relevant to the starting material , with aldehydes. The synthesis of amidino-substituted imidazo[4,5-b]pyridines has been accomplished starting from the corresponding benzonitriles, which can be prepared from benzaldehydes. This suggests a viable, albeit indirect, pathway from this compound to these complex scaffolds.

Thiazolidinones are five-membered heterocyclic rings containing both sulfur and nitrogen, and they are common scaffolds in medicinal chemistry. nih.govchemmethod.commdpi.comnih.gov A well-established method for their synthesis is the one-pot, three-component reaction of an amine, a thiol-containing carboxylic acid (like thioglycolic acid), and an aldehyde. nih.govmdpi.com In this reaction, this compound can serve as the aldehyde component, reacting with an amine and thioglycolic acid to directly form a thiazolidinone ring substituted with the 4-(Boc-amidino)phenyl group at the 2-position. This approach allows for the generation of a diverse library of thiazolidinone derivatives by varying the amine component. nih.gov

Table 3: Synthesis of Thiazolidinone Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold |

|---|

Building Block for Peptidomimetics and Modified Amino Acid Derivatives

Peptidomimetics are compounds designed to mimic the structure and function of peptides, often with improved stability and bioavailability. nih.gov The incorporation of non-natural or modified amino acids is a key strategy in the design of peptidomimetics. This compound serves as a valuable precursor for the synthesis of modified amino acids carrying a 4-amidinophenyl side chain.

The aldehyde group can be used to introduce the phenylamidine moiety onto an amino acid backbone through various synthetic transformations. For example, reductive amination with the amino group of a suitable amino acid derivative can directly link the 4-(Boc-amidino)phenyl group. Alternatively, the aldehyde can be converted to other functional groups that can then be incorporated into amino acid side chains. The resulting modified amino acids, after deprotection of the amidine and incorporation into peptide chains, can impart unique structural and functional properties to the resulting peptidomimetics, potentially enhancing their binding affinity and selectivity for biological targets. nih.govnih.govcapes.gov.brnih.gov

Development of Novel Reagents and Organocatalysts Based on Amidine Core

The amidine functional group is known for its basicity and ability to form strong hydrogen bonds, making it an attractive moiety for the design of organocatalysts. youtube.comepa.gov While the development of organocatalysts directly from this compound is an emerging area, the potential is significant. The aldehyde group can be used to construct a larger chiral scaffold, and the deprotected amidine can then act as the catalytic center. For instance, the aldehyde could be used in reactions to form chiral backbones, and the amidine could function as a Brønsted base or as a hydrogen bond donor to activate substrates in asymmetric transformations. The development of such catalysts could provide new and efficient methods for the synthesis of chiral molecules.

Strategic Intermediate in Diversity-Oriented Synthesis (DOS)

This compound emerges as a pivotal building block in the field of Diversity-Oriented Synthesis (DOS), a strategy focused on the creation of structurally diverse small molecule libraries for high-throughput screening. The unique bifunctional nature of this compound, featuring a reactive benzaldehyde (B42025) group and a protected amidine, allows for its strategic incorporation into complex molecular scaffolds. This dual functionality enables a branching synthesis approach, where either functional group can be manipulated independently to generate a wide array of molecular architectures from a single, common intermediate.

The aldehyde moiety of this compound serves as a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. It can readily participate in classic condensation reactions, as well as in powerful multicomponent reactions (MCRs) which are a cornerstone of DOS. MCRs, such as the Ugi, Passerini, and Biginelli reactions, allow for the rapid assembly of complex, three-dimensional structures in a single synthetic operation from three or more starting materials. nih.govnih.govsci-hub.se The benzaldehyde can be a key electrophilic component in these transformations, leading to the generation of diverse heterocyclic and acyclic scaffolds. researchgate.netresearchgate.net

Simultaneously, the tert-butyloxycarbonyl (Boc) protected amidine group provides a stable, yet readily deprotectable, functional handle for late-stage diversification. The Boc group is known for its stability to a wide range of reaction conditions, including those that are nucleophilic or basic, allowing for extensive modifications at the aldehyde position without affecting the amidine. rsc.orgorganic-chemistry.org Once the desired molecular scaffold is constructed, the Boc group can be efficiently removed under acidic conditions to unveil the free amidine. organic-chemistry.orgtubitak.gov.tr This newly exposed basic and nucleophilic amidine can then be engaged in a second wave of diversification reactions, such as acylation, alkylation, or cyclization, to introduce another layer of structural and functional diversity. This orthogonal protection strategy is a powerful tool in DOS for maximizing the complexity and diversity of the final compound library. organic-chemistry.org

The strategic placement of the Boc-amidino group at the para-position of the benzaldehyde ring also ensures that it acts as a distinct vector for diversification, projecting away from the core scaffold built upon the aldehyde. This spatial separation allows for the independent exploration of chemical space around the molecule.

The utility of this compound as a strategic intermediate in a hypothetical DOS campaign is illustrated in the table below. The table outlines potential reaction pathways starting from this key intermediate, the types of diversity introduced, and the resulting classes of molecular scaffolds.

| Reaction Pathway | Diversity Input | Resulting Scaffold Class |

| Aldehyde Chemistry | ||

| Ugi-4CR with amine, carboxylic acid, and isocyanide | Various amines, carboxylic acids, isocyanides | α-Acylamino carboxamides |

| Biginelli reaction with β-ketoester and urea/thiourea | Various β-ketoesters | Dihydropyrimidinones |

| Wittig reaction followed by functionalization | Various phosphonium (B103445) ylides | Substituted styrenes |

| Reductive amination | Diverse primary and secondary amines | Substituted benzylamines |

| Post-Scaffold-Formation Amidine Chemistry | ||

| Boc deprotection followed by acylation | Various acyl chlorides or anhydrides | N-Acyl benzamidines |

| Boc deprotection followed by sulfonylation | Various sulfonyl chlorides | N-Sulfonyl benzamidines |

| Boc deprotection followed by reaction with β-dicarbonyls | Various 1,3-dicarbonyl compounds | Substituted pyrimidines |

This strategic approach, enabled by the unique structure of this compound, allows for the systematic and efficient generation of a large and diverse library of compounds. These libraries can then be screened for novel biological activities, potentially leading to the discovery of new therapeutic agents or chemical probes to investigate biological processes.

Future Research Directions and Emerging Paradigms for 4 Boc Amidino Benzaldehyde

The strategic importance of 4-(Boc-amidino)-benzaldehyde as a chemical intermediate beckons a forward-looking exploration into advanced synthetic and applicative paradigms. Future research is poised to pivot towards more sustainable, efficient, and innovative methodologies, unlocking the full potential of this versatile building block. The following sections delineate key areas of prospective research that promise to redefine the synthetic landscape and expand the utility of its derivatives.

Q & A

Q. Characterization Methods :

- NMR Spectroscopy : Confirm Boc group integration (δ ~1.4 ppm for tert-butyl protons) and aldehyde proton resonance (δ ~9.8-10.2 ppm) .

- FT-IR : Detect C=O stretches for Boc (~1680-1720 cm⁻¹) and aldehyde (~2820, 2720 cm⁻¹ for C-H stretches) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. ORTEP-3 can visualize hydrogen-bonding networks critical for crystal packing .

(Basic) Which analytical techniques are optimal for quantifying this compound in reaction mixtures?

Answer:

- HPLC-UV with Derivatization : React the aldehyde with a derivatizing agent (e.g., 4-(diethylamino)benzaldehyde) under acidic conditions to form a UV-active Schiff base, enabling quantification at λ ~300-400 nm .

- LC-MS : Use electrospray ionization (ESI+) to detect the molecular ion peak ([M+H]⁺) and confirm purity via high-resolution mass spectrometry (HRMS).

Q. Table 1: Analytical Parameters

| Technique | Conditions | Detection Limit | Reference |

|---|---|---|---|

| HPLC-UV | C18 column, MeCN/H2O (0.1% TFA), 1 mL/min | ~0.1 µg/mL | |

| LC-MS | ESI+, m/z range 100-1000 | ~1 ng/mL | N/A |

(Advanced) How can researchers address discrepancies in crystallographic data for this compound derivatives?

Answer:

Contradictions in hydrogen-bonding patterns or unit-cell parameters often arise from:

- Polymorphism : Screen crystallization solvents (e.g., EtOAc vs. hexane) to isolate distinct polymorphs.

- Refinement Errors : Use SHELXL with TWIN/BASF commands to model twinning or disorder .

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D, R₂²(8) motifs) and validate packing motifs against known databases .

Example : A study reporting conflicting C=O···H-N interactions could resolve discrepancies by re-refining data with anisotropic displacement parameters and validating hydrogen-bond geometries using Mercury software .

(Advanced) What strategies prevent aldehyde oxidation or side reactions during Boc deprotection?

Answer:

The aldehyde group is prone to oxidation (to carboxylic acid) or nucleophilic attack during Boc removal. Mitigation strategies include:

- Controlled Deprotection : Use TFA/DCM (1:4 v/v) at 0°C to cleave the Boc group rapidly, minimizing exposure to acidic conditions .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.

- Protection Alternatives : Temporarily protect the aldehyde as an acetal during deprotection, then regenerate it via mild acid hydrolysis (e.g., PPTS in MeOH) .

(Advanced) How to design bioactivity assays for derivatives of this compound?

Answer:

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare derivatives with/without Boc protection to assess bioavailability .

- Enzyme Inhibition : Test amidine-containing derivatives against trypsin-like proteases (e.g., thrombin) using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) .

- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding modes to target proteins, guided by crystallographic data .

Q. Table 2: Bioactivity Data Example

| Derivative | IC₅₀ (µM) | Target Enzyme | Reference |

|---|---|---|---|

| A | 0.45 ± 0.02 | Thrombin | |

| B | 1.20 ± 0.10 | Factor Xa | N/A |

(Advanced) How do solvent polarity and hydrogen bonding influence the reactivity of this compound in nucleophilic additions?

Answer:

- Solvent Effects : In polar aprotic solvents (DMF, DMSO), the aldehyde’s electrophilicity increases, accelerating reactions like Wittig olefinations. In protic solvents (MeOH), hydrogen bonding with the amidine group can stabilize transition states .

- Kinetic Studies : Monitor reaction rates via in situ IR or NMR. For example, asymmetric aldol additions may show enantioselectivity dependent on solvent dielectric constant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.